1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-15-6-11-23-12-7-15)19-13-14-4-9-21(10-5-14)16-3-1-2-8-18-16/h1-3,8,14-15H,4-7,9-13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBSNIAYVCDDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- Oxan-4-amine : A cyclic ether amine synthesized via cyclization of 1,5-pentanediol derivatives.
- 1-(Pyridin-2-yl)Piperidin-4-ylmethanamine : A piperidine derivative functionalized with a pyridinyl group at the 1-position.
The urea linkage is typically formed through coupling of these amines with a carbonyl source, such as phosgene equivalents or carbonyldiimidazole (CDI).
Stepwise Synthesis
Synthesis of Oxan-4-amine
Method A (Cyclization of 1,5-Pentanediol):
1,5-Pentanediol undergoes acid-catalyzed cyclization with ammonium chloride at 180°C to yield oxan-4-amine hydrochloride. Purification via recrystallization from ethanol/water affords the free base (Yield: 72–78%).
Method B (Nucleophilic Substitution):
4-Bromotetrahydropyran reacts with aqueous ammonia under high-pressure conditions (100°C, 48 hrs) to produce oxan-4-amine (Yield: 65%).
Synthesis of 1-(Pyridin-2-yl)Piperidin-4-ylmethanamine
Step 1: Formation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine is synthesized via reductive amination of piperidin-4-one using ammonium acetate and sodium cyanoborohydride in methanol (Yield: 85%).
Step 2: Pyridinyl Functionalization
The piperidine nitrogen is arylated with 2-bromopyridine via a copper-catalyzed Ullmann coupling:
- Conditions : CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%), K₂CO₃, DMSO, 120°C, 24 hrs.
- Yield : 68–73%.
Urea Formation
Method 1 (Phosgene Equivalents):
Oxan-4-amine reacts with triphosgene in dichloromethane (DCM) at 0°C to generate an isocyanate intermediate. Subsequent addition of 1-(pyridin-2-yl)piperidin-4-ylmethanamine in THF at room temperature yields the target urea (Yield: 62%).
Method 2 (Carbonyldiimidazole):
A two-step, one-pot procedure:
Reaction Optimization
Analytical Characterization
Spectroscopic Data
Scale-Up Considerations
Industrial Adaptation
Environmental Impact
Solvent recovery systems (e.g., DMF distillation) reduce waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Piperidine/Pyridine Substituents
Table 1: Key Structural and Functional Comparisons
Structural Insights :
- Solubility and Stability : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents in Compounds 1 and 3. Adamantane-containing analogs (e.g., Compound 18) may exhibit higher lipophilicity, impacting blood-brain barrier penetration .
- Target Selectivity: The pyridin-2-yl-piperidinylmethyl group in the target compound shares similarities with DMPI and CDFII (piperidinyl indoles), which synergize with carbapenems against MRSA .
Urea Derivatives with Heterocyclic Systems
Table 2: Comparison of Urea-Linked Heterocycles
Functional Insights :
- Hydrogen Bonding : The urea group in all compounds facilitates interactions with biological targets. For example, the hydroxymethyl group in the phenyl-urea derivative (Table 2) may enhance binding to hydrophilic enzyme pockets .
- Synthetic Flexibility : The use of isocyanate-amine reactions (e.g., in and ) is a common strategy for urea synthesis, applicable to the target compound and its analogs.
Biological Activity
The compound 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H25N3O2
- Molecular Weight : 267.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the context of inflammation and pain modulation. The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in the metabolism of fatty acids and regulation of inflammation.
-
Inhibition of Soluble Epoxide Hydrolase (sEH) :
- The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory properties. This mechanism suggests a therapeutic potential in treating inflammatory diseases.
-
Interaction with CXCR3 :
- Similar compounds have been evaluated for their ability to antagonize the CXCR3 receptor, a chemokine receptor involved in immune responses. Structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance binding affinity and potency against this target.
Table 1: Inhibitory Activity against sEH
| Compound | IC50 (nM) Human sEH | IC50 (nM) Murine sEH |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 29.9 | 92.3 |
| Compound B | 158.9 | 291.1 |
Note: TBD indicates data not yet determined or available.
Case Studies
A series of studies have demonstrated the effectiveness of related compounds in reducing inflammation in animal models. For instance, compounds structurally similar to This compound were tested in murine models, showing significant reductions in inflammatory markers and pain responses.
In one study, a derivative exhibited an IC50 value of 16 nM against CXCR3, highlighting the potential for developing highly potent antagonists based on this scaffold .
Toxicity and Safety Profile
Preliminary cytotoxicity assessments indicate that the compound does not exhibit significant toxicity at concentrations up to 100 µM in human liver epithelial cells (THLE-2) . Further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
